4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone
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Overview
Description
4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone is a derivative of quinazoline, a heterocyclic compound. It is known for its medicinal properties, particularly in the synthesis of anti-malarial agents and cancer treatments. The compound has a molecular formula of C18H10ClN3O and a molecular weight of 319.75 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone typically involves the reaction of anthranilic acid derivatives with quinoline derivatives under specific conditions. One common method includes the use of a chlorinating agent to introduce the chlorine atom into the quinazoline ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide and a solvent such as ethanol.
Major Products Formed
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an anti-malarial agent.
Medicine: Investigated for its anti-cancer properties, particularly in the development of kinase inhibitors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone involves its interaction with specific molecular targets. In cancer treatment, it acts as a kinase inhibitor, blocking the activity of enzymes involved in cell proliferation. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells. The compound’s anti-malarial activity is attributed to its ability to interfere with the parasite’s DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with similar heterocyclic structure but lacks the chlorine and quinoline moieties.
4-Chloroquinazoline: Similar structure but without the quinolin-2-yl group.
Quinolin-2-ylmethanone: Lacks the quinazoline ring and chlorine atom.
Uniqueness
4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone is unique due to its combined quinazoline and quinoline structures, along with the presence of a chlorine atom. This unique structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry.
Biological Activity
The compound 4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone (CAS No. 1797996-68-9) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Research indicates that compounds related to quinazoline and quinoline derivatives exhibit notable anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, This compound has been investigated for its ability to disrupt microtubule dynamics and induce apoptosis through modulation of Bcl-2 family proteins and activation of caspases .
Antimicrobial Activity
Quinazoline derivatives have also demonstrated antimicrobial effects. Compounds with similar structures have shown activity against various bacterial strains and mycobacteria. The mechanism often involves inhibition of essential bacterial enzymes or disruption of cellular processes critical for bacterial survival .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be influenced by modifications in its structure. The presence of the chloro group at the 4-position is crucial for enhancing its potency against cancer cells. SAR studies suggest that variations in substituents on the quinazoline or quinoline rings can significantly alter the compound's efficacy and selectivity towards different biological targets .
Case Studies
- Anticancer Studies :
- Antimicrobial Activity :
Data Tables
Properties
IUPAC Name |
(4-chloroquinazolin-2-yl)-quinolin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O/c19-17-12-6-2-4-8-14(12)21-18(22-17)16(23)15-10-9-11-5-1-3-7-13(11)20-15/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVGKEKUOUELJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=NC4=CC=CC=C4C(=N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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